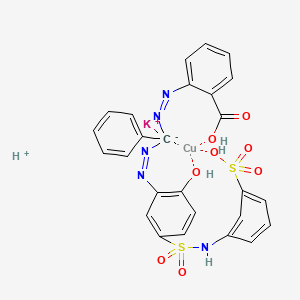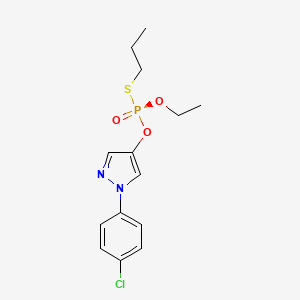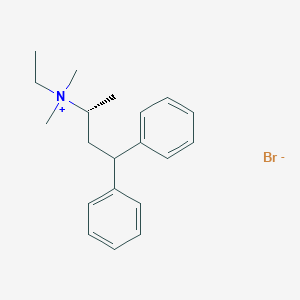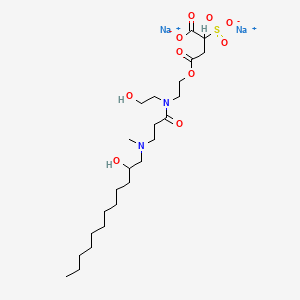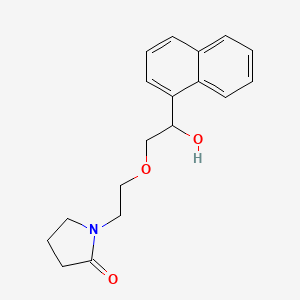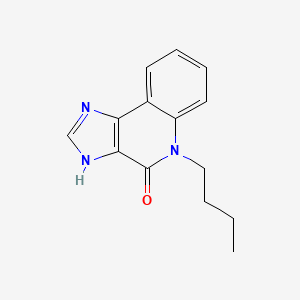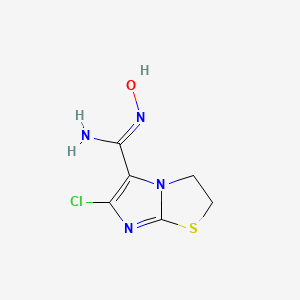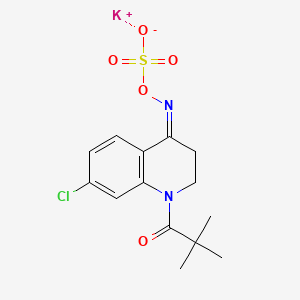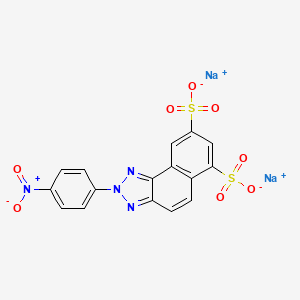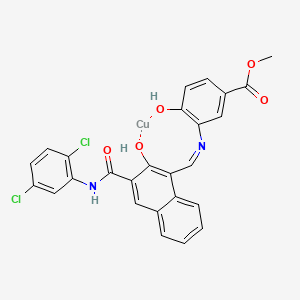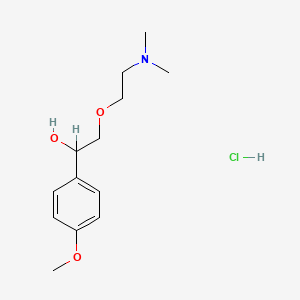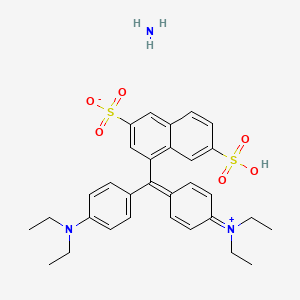
Hydrogen (4-(4-(diethylamino)-alpha-(3,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (4-(4-(diethylamino)-alpha-(3,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, ammonium salt is a complex organic compound with a molecular formula of C31H37N3O6S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-(4-(diethylamino)-alpha-(3,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, ammonium salt involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, adhering to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH levels to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Hydrogen (4-(4-(diethylamino)-alpha-(3,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, ammonium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Hydrogen (4-(4-(diethylamino)-alpha-(3,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, sodium salt
- Hydrogen (4-(4-(diethylamino)-alpha-(3,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, potassium salt
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both diethylamino and disulphonato groups
Properties
CAS No. |
97890-03-4 |
|---|---|
Molecular Formula |
C31H37N3O6S2 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
azane;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H34N2O6S2.H3N/c1-5-32(6-2)25-14-9-22(10-15-25)31(23-11-16-26(17-12-23)33(7-3)8-4)30-21-28(41(37,38)39)19-24-13-18-27(20-29(24)30)40(34,35)36;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);1H3 |
InChI Key |
NHLRYOHDTISUIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=C(C=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


